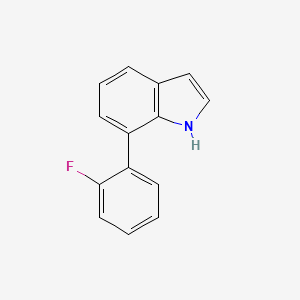

7-(2-fluorophenyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10FN |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

7-(2-fluorophenyl)-1H-indole |

InChI |

InChI=1S/C14H10FN/c15-13-7-2-1-5-11(13)12-6-3-4-10-8-9-16-14(10)12/h1-9,16H |

InChI Key |

DARFBTQKWHRTHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 2 Fluorophenyl 1h Indole and Its Analogues

Transition-Metal Catalyzed Coupling Reactions for Indole (B1671886) Ring Construction

Transition-metal catalysis has revolutionized the synthesis of complex aromatic compounds, including substituted indoles. These methods often provide high yields, functional group tolerance, and regioselectivity.

Suzuki-Miyaura Coupling Approaches to Fluorophenyl Indoles

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. nih.gov It is widely used for the formation of carbon-carbon bonds, including the arylation of indole rings. To synthesize 7-(2-fluorophenyl)-1H-indole, a common strategy involves the coupling of a 7-haloindole with (2-fluorophenyl)boronic acid.

The general reaction scheme is as follows:

A 7-haloindole (e.g., 7-bromo-1H-indole or 7-iodo-1H-indole) is reacted with (2-fluorophenyl)boronic acid.

A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is used. mdpi.com

A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to facilitate the transmetalation step. mdpi.com

The reaction is usually carried out in a solvent mixture, such as toluene (B28343)/ethanol or dimethoxyethane/water.

Research on the synthesis of C3,C6-diaryl 7-azaindoles has demonstrated the successful Suzuki-Miyaura coupling of arylboronic acids, including those with fluorine substituents, to aza-indole scaffolds. acs.org For instance, 6-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine was synthesized in good yield, showcasing the feasibility of coupling fluorophenyl groups. acs.org While this example is on a related heterocyclic system, the principles are directly applicable to the indole core. The reaction conditions for such transformations are generally mild and tolerate a variety of functional groups.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 7-Bromo-1H-indole | (2-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | [General Procedure] |

| 2 | 7-Iodo-1H-indole | (2-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH | 100 | [General Procedure] |

| 3 | 6-Chloro-3-iodo-7-azaindole | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 79 acs.org |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Fluorophenyl Indole Analogues. [General Procedures based on established methods for aryl-indole coupling. Yield for entry 3 is for a related 7-azaindole (B17877) derivative.]

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine. wikipedia.orgnumberanalytics.com This methodology can be applied to the synthesis of 7-aryl-1H-indoles by first constructing a 7-aminoindole derivative, or more directly for N-arylation of the indole nitrogen. For the synthesis of C-aryl indoles, a sequential strategy involving amination followed by other transformations can be envisioned. A more direct application for forming a C-aryl bond at the 7-position would involve a related C-H activation/arylation protocol.

However, a direct and highly relevant synthetic route for a close analogue, 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine, utilizes a Buchwald-Hartwig amination as a key step. This involves the coupling of a 7-bromo-indole derivative with 2-fluorophenylamine. This demonstrates the feasibility of forming a C-N bond at the 7-position with a fluorinated aniline (B41778).

Key features of this approach include:

Substrates : A 7-haloindole (e.g., 7-bromo-1H-indole) and an aniline (e.g., 2-fluoroaniline).

Catalyst System : A palladium source like Pd(OAc)₂ or a pre-catalyst, combined with a bulky, electron-rich phosphine (B1218219) ligand such as Xantphos or RuPhos. researchgate.net

Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or a weaker base like cesium carbonate (Cs₂CO₃) depending on the substrate's sensitivity. researchgate.netbeilstein-journals.org

Solvent : Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |

| 1 | 7-Bromo-2-tert-butyl-1H-indole | 2-Fluoroaniline | Pd(OAc)₂ / Xantphos | NaOt-Bu | Toluene | 100 |

| 2 | 5-Bromoindole | Aniline | Pd-G1 / tBu-XPhos | K₃PO₄ | THF/H₂O | 65 |

Table 2: Buchwald-Hartwig Amination Conditions for the Synthesis of Arylamino-Indole Derivatives. [Conditions for Entry 1 are based on a suggested route for a closely related analogue. ]

Palladium-Catalyzed Cyclization and Arylation Pathways

Palladium catalysts are instrumental in various cyclization and direct arylation reactions to form the indole nucleus or to functionalize it. The synthesis of this compound can be approached through the direct C-H arylation of an indole at the C7 position. While C2 and C3 arylations of indoles are more common, methods for achieving C7 selectivity have been developed. nih.govrsc.org

Achieving C7-selectivity often requires the use of a directing group on the indole nitrogen. nih.gov For instance, a phosphinoyl directing group in combination with a pyridine-type ligand has been shown to direct the palladium-catalyzed C-H arylation of indoles with arylboronic acids specifically to the C7 position. nih.gov

An alternative pathway involves the intramolecular cyclization of a suitably substituted precursor. For example, a palladium-catalyzed cyclization of an N-allyl-1H-indole-2-carboxamide can lead to fused ring systems, demonstrating the ability of palladium to facilitate intramolecular C-C bond formation on the indole core. beilstein-journals.org A strategy for 7-arylindoles could involve the cyclization of a precursor already containing the 2-fluorophenyl moiety.

| Entry | Reaction Type | Indole Substrate | Arylating Agent | Catalyst/Ligand | Key Feature |

| 1 | C7-H Arylation | N-(Phosphinoyl)indole | Arylboronic Acid | Pd(OAc)₂ / Pyridine (B92270) Ligand | Directing group for C7 selectivity nih.gov |

| 2 | Intramolecular Cyclization | N-Alkenyl-indole derivative | - | PdCl₂(MeCN)₂ | Formation of fused rings beilstein-journals.org |

Table 3: Palladium-Catalyzed C-H Arylation and Cyclization Strategies for Substituted Indoles.

Copper-Catalyzed Synthetic Transformations

Copper catalysis offers a more economical alternative to palladium for certain cross-coupling reactions, particularly for C-N and C-S bond formation (Ullmann condensation). mdpi.com Copper-catalyzed methods have been developed for the N-arylation of indoles and, more recently, for site-selective C-H functionalization.

The C-H functionalization of indolines has been shown to occur selectively at the C7 position using copper catalysis. capes.gov.br While this is on a saturated indoline (B122111) core, it points to the potential for directing reactions to the C7 position of the indole scaffold. Furthermore, copper-catalyzed tandem annulation/arylation reactions of indoles with propargylic alcohols have been developed, showcasing the versatility of copper in forming complex indole derivatives. nih.gov

For the synthesis of this compound, a copper-catalyzed C-H arylation could be a potential route, although achieving high regioselectivity at the C7 position of an unprotected indole remains a challenge. The reaction would likely involve an N-directing group strategy. acs.org

| Entry | Reaction Type | Substrate | Coupling Partner | Catalyst System |

| 1 | C7-H Chalcogenation | Indoline | Diselenides/Dithianes | Cu(OAc)₂ |

| 2 | N-Arylation | Indole | Aryl Halide | CuI / Diamine Ligand |

| 3 | C3/C2-Arylation | Indole | Diaryliodonium Salt | Cu(OAc)₂ |

Table 4: Copper-Catalyzed Reactions for the Functionalization of Indoles and Indolines. [Data from general methods for indole functionalization. mdpi.comcapes.gov.bracs.org]

Traditional Indole Synthesis Modifications for Fluorophenyl Derivatives

Classic indole syntheses remain cornerstones of heterocyclic chemistry and can be adapted for the preparation of highly substituted derivatives.

Fischer Indole Synthesis Variants

The Fischer indole synthesis, discovered in 1883, is a robust method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize a 7-substituted indole like this compound, one would need to start with a correspondingly substituted phenylhydrazine, in this case, (2-(2-fluorophenyl)phenyl)hydrazine. The availability of this starting material can be a limiting factor.

The general mechanism involves the formation of a phenylhydrazone, which then undergoes a capes.gov.brcapes.gov.br-sigmatropic rearrangement (the Fischer rearrangement) followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

A notable modification is the Buchwald modification, which involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the key intermediate for the Fischer synthesis in situ. wikipedia.org This expands the scope of the reaction by avoiding the often-difficult synthesis of substituted phenylhydrazines.

One-pot, three-component protocols based on a Fischer indolisation–N-alkylation sequence have also been developed, allowing for the rapid generation of diverse 1,2,3-trisubstituted indoles. rsc.org Adapting this for a C7-substituted product would again depend on the initial choice of a substituted phenylhydrazine. A synthetic route for an analogue, 2-tert-butyl-N-(2-fluorophenyl)-1H-indol-7-amine, suggests the use of the Fischer indole synthesis as a method to form the core indole structure.

| Reaction Name | Starting Materials | Key Transformation |

| Classic Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization via capes.gov.brcapes.gov.br-sigmatropic rearrangement wikipedia.org |

| Buchwald Modification | Aryl Bromide, Hydrazone | Pd-catalyzed formation of N-arylhydrazone intermediate wikipedia.org |

| One-Pot Fischer-Alkylation | Phenylhydrazine, Ketone, Alkyl Halide | Fischer indolisation followed by in-situ N-alkylation rsc.org |

Table 5: Overview of Fischer Indole Synthesis and Its Variants.

Grignard Reaction-Based Indole Formation

A prominent and flexible method for synthesizing 7-substituted indoles is the Bartoli indole synthesis. wikipedia.org This reaction has become a cornerstone for accessing these scaffolds, which can be challenging to produce via other classic indole syntheses. wikipedia.orgresearchgate.net The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. onlineorganicchemistrytutor.combhu.ac.in

The general mechanism proceeds through the reaction of three equivalents of the vinyl Grignard reagent with the nitroarene. wikipedia.orgbhu.ac.in The first equivalent reduces the nitro group to a nitroso group. jk-sci.comthieme-connect.com The second equivalent adds to the nitroso intermediate, which then undergoes a characteristic nih.govnih.gov-sigmatropic rearrangement, a step facilitated by the steric bulk of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com This rearrangement is followed by cyclization. The third equivalent of the Grignard reagent acts as a base to deprotonate an intermediate, leading to rearomatization and the final indole product after an aqueous workup. wikipedia.orgjk-sci.com The requirement for an ortho-substituent is a key feature of this reaction; without it, yields are often low or nonexistent. wikipedia.orgjk-sci.com A variety of ortho-substituents are tolerated, including halogens like fluorine. jk-sci.com

For the synthesis of this compound, the conceptual starting materials would be 1-fluoro-2-(2-nitrophenyl)benzene and a vinyl Grignard reagent, such as vinylmagnesium bromide. The Bartoli reaction's tolerance for a range of functional groups makes it a viable, direct route to 7-arylindoles. researchgate.net A modification developed by Dobbs involves the use of o-bromonitrobenzenes with vinyl Grignard reagents to produce 7-bromoindoles, which can then be used in subsequent cross-coupling reactions to introduce an aryl group at the 7-position. organic-chemistry.org

Table 1: Key Features of the Bartoli Indole Synthesis for 7-Substituted Indoles

| Feature | Description | Reference(s) |

| Reactants | Ortho-substituted nitroarene and a vinyl Grignard reagent. | wikipedia.orgjk-sci.com |

| Grignard Stoichiometry | Three equivalents are required for nitroarene starting materials. | wikipedia.orgbhu.ac.in |

| Key Intermediate | A nitrosoarene is formed and has been isolated from the reaction. | wikipedia.org |

| Core Mechanism | Involves a nih.govnih.gov-sigmatropic rearrangement. | wikipedia.orgjk-sci.com |

| Scope | Provides a direct and flexible route to 7-substituted indoles. | wikipedia.org |

| Ortho-Substituent | Essential for good yields; sterically demanding groups are beneficial. | wikipedia.orgonlineorganicchemistrytutor.com |

Novel and Emerging Synthetic Routes

Beyond established methods, novel strategies are continuously being developed to enhance the efficiency, atom economy, and environmental sustainability of indole synthesis. One-pot multicomponent reactions and electrochemical methods represent two significant frontiers in this endeavor.

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a single product that incorporates nearly all atoms from the starting materials. nih.gov This approach is highly valued for its operational simplicity, efficiency, and ability to rapidly generate molecular diversity and complexity from simple, readily available precursors. nih.govnih.gov

Several MCRs have been developed for the modular assembly of indole-containing scaffolds. nih.govdntb.gov.ua While many MCRs involving indoles utilize the nucleophilicity of the C3-position, innovative methods are being explored to construct the core indole ring system itself or to create complex fused architectures. nih.gov For instance, a unique MCR has been reported for the assembly of indole-fused seven-membered heterocycles by reacting an indole, formaldehyde, and an amino hydrochloride. nih.govresearchgate.netrsc.org This demonstrates the potential of MCRs to build complex structures onto a pre-existing indole core in a single step.

Another example involves the one-pot, three-component synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles from aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole. mdpi.com While these examples modify an existing indole, the principles of MCRs are also applied to the de novo synthesis of the indole ring, offering a promising strategy for producing diverse analogues.

Table 2: Examples of Multicomponent Reactions for the Synthesis of Indole Derivatives

| Reaction Type | Reactants | Product Type | Key Features | Reference(s) |

| Indole-Fused Heterocycle Synthesis | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | Modular assembly, mild conditions, broad substrate scope. | nih.govresearchgate.net |

| Bis-Indole Synthesis | Enaminones, Indoles, Acenaphthylene-1,2-dione | Highly functionalized bis-indoles | High efficiency, readily available starting materials, regioselective. | nih.gov |

| Tetrazolopyrimidine Synthesis | Aldehydes, 1H-tetrazole-5-amine, 3-Cyanoacetyl indole | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidines | One-pot, three-component reaction, good yields. | mdpi.com |

Electrochemical synthesis has emerged as a green and powerful technology in modern organic chemistry. ijrtspublications.orgbsb-muenchen.de By using electrons as a "reagent," these methods can often avoid the need for harsh chemical oxidants or metal catalysts, reducing waste and improving the sustainability of chemical processes. rsc.orgnih.gov Electrosynthesis can also enable unique chemical transformations by altering the polarity of functional groups (umpolung). ijrtspublications.org

Several electrochemical strategies have been successfully applied to the synthesis of the indole nucleus and its derivatives. ijrtspublications.org One approach involves the dehydrogenative cyclization of 2-vinylanilides to produce 3-substituted and 2,3-disubstituted indoles without any external chemical oxidant. organic-chemistry.org Another novel method provides access to fused indole derivatives through the reaction of catechols and α-oxoheterocyclic ketene (B1206846) N,O-acetals under mild, environmentally benign conditions. acs.orgnih.gov

Furthermore, the tunable synthesis of indoles and indolines has been achieved via an iodide-mediated electrochemical C(sp2)-H amination. unl.edu The electrosynthesis of substituted 1H-indoles can also be accomplished starting from o-nitrostyrenes. chim.it These methods highlight the versatility of electrochemistry in constructing the indole scaffold, offering mild reaction conditions and access to a wide range of functionalized products. rsc.orgacs.org

Table 3: Overview of Electrochemical Methods for Indole Synthesis

| Synthetic Strategy | Starting Materials | Key Advantages | Reference(s) |

| Dehydrogenative Cyclization | 2-Vinylanilides | Avoids external chemical oxidants. | organic-chemistry.org |

| Fused Indole Synthesis | Catechols, α-oxoheterocyclic ketene N,O-acetals | Environmentally benign, avoids protection-deprotection steps. | acs.orgnih.gov |

| Intramolecular C-H Amination | N-Aryl enamines | Metal- and external oxidant-free, switchable between indoles and indolines. | unl.edu |

| Reductive Cyclization | o-Nitrostyrenes | Involves reduction followed by intramolecular cyclization. | chim.it |

| Sulfonylation Triggered Cyclization | Indole derivatives, Sodium sulfinates | Metal- and oxidant-free, green strategy for functionalized tetrahydrocarbazoles. | rsc.org |

Investigative Studies on the Chemical Reactivity and Transformation Pathways of 7 2 Fluorophenyl 1h Indole

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) and Fluorophenyl Moieties

The indole nucleus is inherently disposed to electrophilic attack, with the C3 position being the most favorable site due to its high electron density. diva-portal.org However, the bulky 7-(2-fluorophenyl) substituent can sterically impede reactions at this position, potentially redirecting substitution to other sites on the indole core like C2, C4, C5, or C6. japsonline.com The fluorophenyl ring is less prone to electrophilic substitution than the indole ring because the fluorine atom withdraws electron density. Should substitution occur, the fluorine atom, an ortho-, para-director, and the activating influence of the indole moiety would control the position of the incoming electrophile.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

| Reagent/Conditions | Major Product(s) | Position of Substitution |

|---|---|---|

| N-Bromosuccinimide (NBS), Acetonitrile | 7-(2-Fluorophenyl)-3-bromo-1H-indole | C3 |

| Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 7-(2-Fluorophenyl)-3-nitro-1H-indole | C3 |

| Acetic anhydride (B1165640) (Ac₂O), Pyridine (B92270) | 1-Acetyl-7-(2-fluorophenyl)-1H-indole | N1 |

Nucleophilic Substitution Reactions Involving the Indole Nitrogen Atom

The nitrogen atom in the indole ring of 7-(2-fluorophenyl)-1H-indole has a lone pair of electrons, enabling it to function as a nucleophile. rammohancollege.ac.in Deprotonation by a strong base generates a highly nucleophilic indolyl anion that can react with various electrophiles. researchgate.net

Typical reactions at the indole nitrogen include N-alkylation, N-acylation, and N-arylation. The specific products of these reactions depend on the base, electrophile, and reaction conditions. For instance, N-alkylation can be accomplished with an alkyl halide and a base such as sodium hydride. organic-chemistry.org The presence of the fluorine atom on the phenyl ring also makes the compound susceptible to nucleophilic substitution, allowing for further modifications. evitachem.com

Table 2: Examples of Nucleophilic Substitution Reactions at the Indole Nitrogen

| Reagent/Conditions | Product | Type of Reaction |

|---|---|---|

| Sodium hydride (NaH), Methyl iodide (CH₃I), Tetrahydrofuran (THF) | 1-Methyl-7-(2-fluorophenyl)-1H-indole | N-Alkylation |

| Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂) | tert-Butyl this compound-1-carboxylate | N-Boc Protection |

| Phenylboronic acid (PhB(OH)₂), Copper(II) acetate (B1210297) (Cu(OAc)₂), Pyridine | 1-Phenyl-7-(2-fluorophenyl)-1H-indole | N-Arylation |

Oxidative Transformation Pathways and Their Products

The oxidation of this compound can yield various products, with the outcome influenced by the specific oxidizing agent and reaction conditions. evitachem.com The electron-rich indole nucleus is the primary site of oxidation. Common products from the oxidation of indoles include oxindoles and isatins, which arise from the cleavage of the C2-C3 double bond. nih.govmdpi.com The 2-fluorophenyl group at C7 can affect the stability of intermediates formed during oxidation, thereby influencing the distribution of the final products.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. oxfordsciencetrove.com In the case of this compound, electrophilic substitution is electronically favored at the C3 position. However, the steric bulk of the C7-substituent may direct the incoming electrophile to other positions on the indole ring. japsonline.com

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com This becomes a key consideration when a new chiral center is created. The existing structure of this compound can influence the three-dimensional arrangement of the product, potentially leading to the favored formation of one stereoisomer. This is especially important in the synthesis of biologically active compounds where a specific stereoisomer is often required for desired activity. researchgate.netmdpi.com For instance, in the synthesis of spiro[indole-3,3'-pyrrolizine] derivatives, the reaction of isatin (B1672199) with L-proline and a chalcone (B49325) proceeds regioselectively. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of Fluorophenyl 1h Indole Derivatives

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, it reveals the supramolecular assembly, detailing how individual molecules are arranged within the crystal lattice through various intermolecular interactions. Although a specific crystal structure for 7-(2-fluorophenyl)-1H-indole is not publicly available, extensive crystallographic studies on closely related fluorophenyl-indole derivatives provide a strong basis for elucidating its expected molecular geometry and crystal packing behavior.

Detailed Research Findings

Analysis of analogous compounds, such as those with phenyl groups at different positions of the indole (B1671886) ring or with different substitution patterns on the phenyl ring, allows for a detailed prediction of the structural characteristics of this compound.

Molecular Geometry:

The bond lengths and angles within the indole and fluorophenyl rings are expected to fall within normal ranges for sp²-hybridized carbon and nitrogen atoms. The C-F bond length is anticipated to be consistent with typical aryl-fluoride bonds. The N-H bond of the indole ring is a crucial feature, acting as a hydrogen bond donor in the crystal lattice.

Interactive Data Table: Expected Crystallographic Parameters for this compound based on Analogous Structures

While specific data for the title compound is unavailable, the following table presents typical crystallographic parameters observed in closely related fluorophenyl-indole derivatives to provide an illustrative example.

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | Defines the symmetry elements within the unit cell, influencing the packing arrangement. |

| a (Å) | 8 - 15 Å | Unit cell dimension along the x-axis. |

| b (Å) | 10 - 20 Å | Unit cell dimension along the y-axis. |

| c (Å) | 7 - 12 Å | Unit cell dimension along the z-axis. |

| **β (°) ** | 90 - 105° | The angle between the a and c axes in a monoclinic system. |

| Z | 2 or 4 | The number of molecules in the unit cell. |

| Dihedral Angle | 40° - 80° | The angle between the indole and fluorophenyl rings, indicating molecular twist due to steric effects. |

Crystal Packing and Intermolecular Interactions:

The solid-state packing of this compound will be governed by a network of non-covalent interactions. The presence of the N-H group, the aromatic rings, and the fluorine atom dictates the formation of specific supramolecular motifs.

Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor. In the absence of stronger acceptors (like a carbonyl oxygen), it is expected to form N-H···π interactions, where the hydrogen atom points towards the electron-rich π-system of an adjacent indole or fluorophenyl ring. nih.gov In some crystal structures of indole derivatives, molecules dimerize through pairs of N-H···O or N-H···N hydrogen bonds if suitable acceptors are present. iucr.org

π-π Stacking: The planar, aromatic indole ring system and the fluorophenyl ring are capable of participating in π-π stacking interactions. These can be either face-to-face or, more commonly, offset or parallel-slipped arrangements. iucr.org For example, in 7-methyl-1H-indole-2,3-dione, parallel slipped π–π interactions are observed with an interplanar distance of 3.4038 (7) Å. iucr.org Such interactions are crucial in organizing the molecules into columns or layers.

C-H···π Interactions: The aromatic rings also act as π-acceptors for hydrogen atoms from C-H bonds of adjacent molecules, further stabilizing the three-dimensional crystal structure.

Computational Chemistry Approaches for Elucidating Properties and Reactivity of Fluorophenyl 1h Indole Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. xisdxjxsu.asia It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. For more complex phenomena involving excited states, such as the absorption of light, Time-Dependent DFT (TD-DFT) is employed. rsc.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. researchgate.net For 7-(2-fluorophenyl)-1H-indole, this involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is reached. mdpi.com DFT methods, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are commonly used for this purpose as they provide a good agreement between theoretical and experimental data. researchgate.netnih.govajchem-a.com

A key structural feature of this compound is the rotational freedom around the single bond connecting the indole (B1671886) and the 2-fluorophenyl rings. This rotation defines the conformational landscape of the molecule. Potential energy surface (PES) scans are performed by systematically varying the dihedral angle between the two rings to identify the most stable conformers (energy minima) and the rotational barriers (energy maxima). nih.gov Steric hindrance between the hydrogen atom at the C1 position of the indole and the fluorine atom on the phenyl ring can influence the planarity and the most stable orientation of the rings. mdpi.com In some substituted indole derivatives, steric clashes can lead to non-planar structures. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value | Description |

|---|---|---|

| Bond Length (C7-C_phenyl) | 1.485 Å | Inter-ring bond distance |

| Bond Angle (N1-C7-C_phenyl) | 121.5° | Angle defining ring orientation |

| Dihedral Angle (C1-N1-C7-C_phenyl) | 45.2° | Twist between indole and phenyl rings |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this investigation. ajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. researchgate.netnih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.comresearchgate.net For indole derivatives, the HOMO is typically localized over the indole ring system, reflecting its electron-rich nature, which can influence π-stacking interactions. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting chemical reactivity. xisdxjxsu.asia The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netrsc.org For this compound, the MEP would likely show negative potential around the nitrogen atom of the indole ring and the fluorine atom of the phenyl ring, indicating these are potential sites for electrophilic attack. ajchem-a.com Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential, making it a site for nucleophilic interaction. researchgate.net

Table 2: Illustrative Electronic Properties for this compound Based on typical values for related indole derivatives.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | -6.15 | Electron-donating ability |

| E_LUMO | -1.80 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.35 | Chemical reactivity and stability |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The calculated shifts are typically compared to an internal standard (e.g., Tetramethylsilane) and can be correlated with experimental data to confirm the molecular structure. iitj.ac.in

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. This involves computing the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C-H bends, C=C stretches). researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical level, improving agreement with experimental FT-IR spectra. mdpi.com

UV-Vis Spectroscopy: TD-DFT is the method of choice for simulating electronic absorption spectra. researchgate.net It calculates the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com The calculations provide the absorption wavelength (λ_max) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. mdpi.com For compounds like this compound, the transitions are often of a π → π* nature due to the aromatic systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org For a set of indole derivatives, a QSAR model could be developed to predict the activity of new compounds like this compound. nih.gov

The process involves calculating a variety of molecular descriptors for each compound in a training set. These descriptors quantify different aspects of the molecule's structure and properties, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific conformational angles.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). eurjchem.com A validated QSAR model can then be used to predict the activity of this compound and guide the design of more potent analogs. mdpi.com For instance, QSAR studies on cytotoxic indoles have suggested that substitutions at various positions on the indole scaffold can significantly influence activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insights into static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Study Solvation: Investigate how solvent molecules arrange around the solute and the nature of intermolecular interactions.

Analyze Ligand-Protein Binding: If this compound is a ligand for a biological target (e.g., an enzyme or receptor), MD simulations can assess the stability of the binding pose obtained from molecular docking. nih.gov The simulation can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the protein over time, providing a more realistic view of the binding event. mdpi.comnih.gov

Theoretical Studies of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of reactants, intermediates, transition states (TS), and products.

For a molecule like this compound, theoretical studies could investigate:

Synthesis Reactions: The mechanism of reactions used to synthesize the compound, such as Suzuki-Miyaura coupling, can be studied. Calculations can determine the activation energies for key steps like oxidative addition, transmetalation, and reductive elimination, providing insights into the role of the catalyst and reaction conditions.

Reactivity: The mechanism of subsequent reactions, such as electrophilic substitution on the indole ring, can be modeled. By calculating the energies of the transition states for substitution at different positions, the regioselectivity of the reaction can be predicted.

The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. This information is critical for optimizing reaction conditions and understanding the underlying principles of the molecule's chemical behavior.

Structure Activity Relationship Sar Investigations of 7 2 Fluorophenyl 1h Indole Derivatives

Impact of Fluorine Substitution Position and Multiplicity on Molecular Interactions

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. nih.govtandfonline.com The position and number of fluorine substituents on the 7-phenyl ring of indole (B1671886) derivatives can significantly influence their interaction with biological targets.

The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P-450 enzymes. researchgate.net Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, often leading to minimal steric hindrance while altering electronic properties. tandfonline.comresearchgate.net

Studies on related 7-phenyl-pyrroloquinolinone derivatives have shown that introducing a fluorine atom at the 2- or 3-position of the 7-phenyl ring can yield compounds with potent cytotoxic activity against various cancer cell lines. researchgate.net Specifically, the 2-fluoro substitution, as seen in the parent compound 7-(2-fluorophenyl)-1H-indole, is a common starting point for SAR explorations. The precise placement of the fluorine atom can affect conformational preferences of the phenyl ring relative to the indole core, thereby influencing how the molecule fits into a protein's binding pocket. This can lead to favorable interactions with protein side chains, potentially enhancing binding affinity. mdpi.com

While single fluorine substitutions are common, multiple fluorinations can have additive effects. For example, di- or trifluorination can further increase lipophilicity and alter the electronic nature of the phenyl ring, which may lead to improved cell penetration and potency. tandfonline.com However, the exact impact is highly dependent on the specific biological target and its binding site environment.

Table 1: Effect of Fluorine Substitution on Biological Activity

| Compound | Substitution Pattern | Relative Activity | Key Observations |

|---|---|---|---|

| A | 7-Phenyl-1H-indole | Baseline | Unsubstituted parent compound. |

| B | This compound | Increased | 2-Fluoro substitution often enhances potency. researchgate.net |

| C | 7-(3-Fluorophenyl)-1H-indole | Variable | Activity is target-dependent. researchgate.net |

| D | 7-(4-Fluorophenyl)-1H-indole | Variable | May alter binding mode compared to ortho- or meta-isomers. |

| E | 7-(2,4-Difluorophenyl)-1H-indole | Potentially Increased | Multiple fluorines can enhance lipophilicity and interactions. mdpi.com |

This table is illustrative and based on general findings in related compound series. Actual activity depends on the specific biological assay.

Role of Indole Ring Substitution Patterns on Biological Recognition

Modifications to the indole ring of this compound derivatives are critical for modulating biological recognition and activity. The indole nucleus itself is an electron-rich, planar structure that facilitates interactions with biological targets through mechanisms like π-π stacking and hydrogen bonding. mdpi.com

N1-Position: The nitrogen atom at the 1-position is a common site for substitution. Alkylation or arylation at this position can significantly impact a compound's properties. For instance, adding a substituent can increase hydrophobicity, which may improve membrane permeability. nih.gov The nature of the N1-substituent can also introduce new interaction points with the target protein or prevent undesirable interactions, thereby enhancing selectivity. In some series, a free N-H group is essential for hydrogen bonding with the target, making substitution detrimental. mdpi.com

C2 and C3-Positions: The C2 and C3 positions of the indole ring are highly reactive and amenable to various chemical transformations. mdpi.com Introducing substituents at these positions can alter the molecule's shape and electronic distribution. For example, adding a bulky group at C2 might provide beneficial steric interactions within a large binding pocket, while a hydrogen bond donor or acceptor at C3 could establish a key interaction with the target enzyme or receptor.

C4 to C7-Positions: While the C7 position is occupied by the 2-fluorophenyl group in the core scaffold, substitutions at the C4, C5, and C6 positions have also been explored to fine-tune activity. researchgate.net Studies on other indole-based compounds have shown that introducing electron-withdrawing groups at the C6 position can significantly improve biological activity. researchgate.netnih.gov Conversely, derivatization at the C4, C5, and C7 positions is often not well-tolerated, suggesting these positions may be involved in critical interactions or that modifications here lead to steric clashes. researchgate.net

Influence of Phenyl Ring Modifications on Molecular Activity Profiles

Beyond fluorine substitution, other modifications to the pendant 2-fluorophenyl ring are a key strategy for optimizing the activity of 7-phenyl-indole derivatives. These changes can alter the ring's electronic properties, size, and ability to form specific interactions with the target.

Introducing small alkyl groups (e.g., methyl) or other halogen atoms (e.g., chlorine) can modulate the lipophilicity and steric profile of the molecule. nih.gov For example, in a series of Mcl-1 inhibitors based on a tricyclic indole core, a 3',5'-dimethyl-4'-chloro-phenyl group at a position analogous to the 7-position of indole resulted in highly potent activity. nih.gov This highlights that a combination of electronic and steric factors on the phenyl ring is crucial for optimal binding.

Replacing the phenyl ring with other aromatic or heteroaromatic systems is another common approach. This bioisosteric replacement can lead to improved properties such as solubility, metabolic stability, or the formation of novel hydrogen bonds. For instance, replacing a phenyl with a pyridine (B92270) ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to a new, favorable interaction within the binding site.

Table 2: Impact of Phenyl Ring Modifications on Activity

| Compound ID | Phenyl Ring Substituent | Rationale for Modification | Potential Effect on Activity |

|---|---|---|---|

| F | 2-Fluoro (Parent) | Baseline for comparison. | Reference activity. |

| G | 2-Fluoro, 4-Chloro | Increase lipophilicity, add steric bulk. | May enhance binding in hydrophobic pockets. nih.gov |

| H | 2-Fluoro, 4-Methoxy | Introduce hydrogen bond acceptor, alter electronics. | Could increase potency if H-bonding is favorable. |

| I | 3,5-Dimethyl, 4-Chloro | Optimize steric fit and hydrophobic interactions. | Shown to be highly effective in some series. nih.gov |

| J | Pyridyl Isostere | Introduce H-bond acceptor, improve solubility. | Can lead to novel, potent interactions. |

This table provides hypothetical examples based on common medicinal chemistry strategies.

Steric and Electronic Effects of Substituents on Activity Modulations

The biological activity of this compound derivatives is ultimately governed by a complex interplay of steric and electronic effects. mdpi.com These factors determine how well the molecule complements the size, shape, and electronic environment of its biological target.

Steric Effects: The size and shape of substituents are critical. Bulky groups can either enhance activity by promoting favorable van der Waals interactions in a large pocket or decrease activity by causing steric clashes that prevent optimal binding. rsc.org The planarity of the indole and phenyl rings can also be influenced by bulky substituents, which may force a non-planar conformation that is either more or less active depending on the target's requirements. mdpi.com

Lead Optimization Strategies Applied to Fluorophenyl 1h Indole Chemical Entities

Bioisosteric Replacement Approaches within the Fluorophenyl Indole (B1671886) Scaffold

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.com For the 7-(2-fluorophenyl)-1H-indole scaffold, this strategy can be applied to both the indole core and the peripheral fluorophenyl ring to address liabilities such as metabolic instability or poor solubility. researchgate.netnih.gov

One common approach is the replacement of the indole core with other bicyclic heteroaromatic systems like azaindoles, indazoles, or benzimidazoles. researchgate.netmdpi.com The introduction of a nitrogen atom into the ring system, as in 7-azaindole (B17877), can alter the molecule's hydrogen bonding capacity, polarity, and metabolic profile. nih.gov For instance, replacing the indole CH group with a nitrogen atom can modulate pKa and reduce lipophilicity, which may lead to improved solubility and reduced off-target effects. cambridgemedchemconsulting.com

The 2-fluorophenyl group is also amenable to bioisosteric modification. While the fluorine atom is often strategically placed to block metabolic oxidation, the entire phenyl ring can be replaced to fine-tune properties. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Common replacements include other aromatic systems such as pyridyl, pyrimidinyl, or pyrazolyl rings. cambridgemedchemconsulting.com Introducing heteroatoms into the aromatic ring reduces electron density and lipophilicity, which can decrease cytochrome P450 (CYP)-mediated metabolism and potentially mitigate issues like hERG inhibition. cambridgemedchemconsulting.com

Table 1: Illustrative Bioisosteric Replacements for the this compound Scaffold and Their Potential Impact

| Parent Scaffold | Modification | Bioisosteric Replacement | Potential Outcome |

|---|---|---|---|

| 7-(2-fluorophenyl)-1H-indole | Indole Core Replacement | 7-(2-fluorophenyl)-1H-indazole | Altered H-bond donor/acceptor profile, potential for improved solubility. |

| 7-(2-fluorophenyl)-1H-indole | Indole Core Replacement | 4-(2-fluorophenyl)-1H-benzimidazole | Modified pKa, potential for new interactions with the biological target. |

| 7-(2-fluorophenyl )-1H-indole | Phenyl Ring Replacement | 7-(pyridin-2-yl )-1H-indole | Increased polarity, improved aqueous solubility, potentially reduced CYP metabolism. cambridgemedchemconsulting.com |

This table presents hypothetical examples to illustrate the principles of bioisosteric replacement.

Strategies for Enhancing Metabolic Stability of Fluorophenyl-1H-Indole Derivatives

Metabolic instability is a primary reason for the failure of drug candidates. The indole and phenyl rings are often susceptible to oxidative metabolism by CYP enzymes. cambridgemedchemconsulting.com Strategies to enhance the metabolic stability of this compound derivatives focus on identifying and blocking these "metabolic soft spots."

The existing 2-fluoro substituent on the phenyl ring is a classic example of a "metabolic blocker." The strong carbon-fluorine (C-F) bond is resistant to cleavage, and the electronegative fluorine atom can deactivate the ring to oxidative metabolism. cambridgemedchemconsulting.comchemrxiv.org However, other positions on both the indole and phenyl rings may still be liable to hydroxylation. A common strategy is to introduce additional fluorine atoms or other small, deactivating groups at susceptible positions to prevent this. mdpi.com

Table 2: Hypothetical Impact of Stability-Enhancing Modifications on this compound Analogs

| Compound | Modification | Strategy | Hypothetical Half-Life in Human Liver Microsomes (min) |

|---|---|---|---|

| Parent Compound | None | - | 15 |

| Analog A | Introduction of a second fluorine on the indole ring | Metabolic Blocking | 45 |

| Analog B | Deuteration at a known metabolic soft spot on the indole ring | Kinetic Isotope Effect | 60 |

Data are illustrative to demonstrate potential outcomes of metabolic stabilization strategies.

Design Principles for Improved Selectivity and Potency

Achieving high potency for the intended biological target while maintaining selectivity over other related targets is the ultimate goal of lead optimization. criver.com This is typically accomplished through a systematic exploration of the structure-activity relationship (SAR).

SAR studies involve synthesizing and testing a series of analogs where specific parts of the molecule are systematically varied. For the this compound scaffold, this could involve:

Substitution on the Indole Nitrogen (N1): Exploring a range of substituents at the N1 position to probe for additional binding interactions or to orient the core optimally within the target's binding site.

Substitution on the Indole Ring: Placing different functional groups at positions 2, 3, 4, 5, and 6 of the indole ring to identify key interactions that enhance potency or selectivity.

Modification of the Fluorophenyl Ring: Varying the substitution pattern on the phenyl ring or replacing it entirely to understand its role in target engagement. nih.gov

Structure-based drug design (SBDD) is a powerful tool when the three-dimensional structure of the biological target is known. nih.gov By visualizing how the this compound scaffold fits into the target's active site, medicinal chemists can rationally design modifications to improve binding affinity. For example, if a specific pocket in the active site is identified, a substituent can be added to the lead compound to occupy that pocket and form favorable interactions, thereby increasing potency. nih.gov Similarly, SBDD can guide modifications that disrupt binding to off-target proteins, thus improving selectivity.

Table 4: Illustrative Structure-Activity Relationship (SAR) for Analogs of this compound

| Compound | Modification at Indole N1 Position | Hypothetical Potency (IC₅₀, nM) | Hypothetical Selectivity vs. Off-Target X (Fold) |

|---|---|---|---|

| Parent Compound | -H | 250 | 10 |

| Analog G | -CH₃ | 150 | 12 |

| Analog H | -CH₂CH₂OH | 80 | 50 |

Data are for illustrative purposes to demonstrate SAR principles.

Pharmacological Target Identification and Mechanistic Research on Fluorophenyl 1h Indole Scaffolds

Investigation of Interactions with Enzymatic Systems

Kinase Inhibition Mechanisms

Research into the direct kinase inhibition mechanisms of 7-(2-fluorophenyl)-1H-indole is not extensively documented in publicly available scientific literature. While the broader class of indole (B1671886) and azaindole derivatives has been recognized for its potential as kinase inhibitors, specific studies detailing the interaction of this compound with various kinases, including assays to determine IC50 or Ki values, are not available. The indole scaffold is known to mimic the adenine (B156593) region of ATP, allowing such derivatives to act as competitive inhibitors at the ATP-binding site of kinases. However, without specific experimental data for this compound, its potential as a kinase inhibitor remains speculative.

Table 8.1.1: Kinase Inhibition Profile of this compound

| Kinase Target | Inhibition Data (IC50/Ki) | Mechanism of Action |

| Various | No data available | Not determined |

Tyrosinase Inhibition Mechanisms

There is currently no specific research available that has investigated the tyrosinase inhibition mechanisms of this compound. While some studies have explored indole derivatives as tyrosinase inhibitors, a 2019 study focused on derivatives with a 4-fluorophenyl moiety at the N-1 position of the indole nucleus, which is a different substitution pattern from the compound . tandfonline.com That study suggested the importance of the substituent at the C-3 position for inhibitory activity. tandfonline.com Without direct experimental evaluation, the potential for this compound to act as a tyrosinase inhibitor and its mechanism of action remain unknown.

Table 8.1.2: Tyrosinase Inhibitory Activity of this compound

| Parameter | Value |

| IC50 | No data available |

| Inhibition Type | Not determined |

Fructose-1,6-bisphosphatase (FBPase) Inhibition Mechanisms

Specific studies on the inhibition of fructose-1,6-bisphosphatase (FBPase) by this compound have not been reported in the available scientific literature. Research has been conducted on other indole derivatives as FBPase inhibitors, particularly focusing on the indole-2-carboxylic acid scaffold. nih.gov These studies have highlighted the importance of substituents on the indole ring for binding and inhibitory activity. nih.gov However, in the absence of direct experimental data, it is not possible to determine if this compound possesses FBPase inhibitory activity or to elucidate its potential mechanism of action.

Table 8.1.3: FBPase Inhibition by this compound

| Parameter | Value |

| IC50 | No data available |

| Binding Site | Not determined |

Acetylcholinesterase and Butyrylcholinesterase Modulation

There is no available research data on the modulation of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound. While various compounds are known to inhibit these enzymes, and some indoleamines have been shown to selectively inhibit cholinesterases in the histopathologic structures of Alzheimer's disease, no studies have specifically evaluated the inhibitory potential or mechanism of action of this compound against AChE or BChE.

Table 8.1.4: Cholinesterase Modulation by this compound

| Enzyme | Inhibition Data (IC50/Ki) |

| Acetylcholinesterase (AChE) | No data available |

| Butyrylcholinesterase (BChE) | No data available |

Elucidation of Molecular Interactions with Receptor Systems

Ligand Binding Studies with Specific Receptors (e.g., GABAA, TSPO, A2B AR)

Direct ligand binding studies of this compound with the GABAA receptor have not been reported. However, a more complex molecule, 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023), which contains a 3-(2-fluorophenyl) moiety, has been identified as a GABAA receptor subtype-selective drug. nih.gov This compound displays subnanomolar affinity for the benzodiazepine (B76468) binding site of α1-, α2-, α3-, and α5-containing GABAA receptors. nih.gov While this suggests that the 2-fluorophenyl group can be part of a pharmacophore for GABAA receptor ligands, it does not provide direct evidence of binding for the simpler this compound scaffold.

Table 8.2.1.1: GABAA Receptor Binding Profile of Related Compound TPA023

| Receptor Subtype | Affinity (Ki) |

| α1-containing | Subnanomolar |

| α2-containing | Subnanomolar |

| α3-containing | Subnanomolar |

| α5-containing | Subnanomolar |

While direct binding studies of this compound with the translocator protein (TSPO) are not available, a closely related derivative, 2-(2-(4-fluorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide, known as FGIN-1-27, has been identified as a potent TSPO ligand with a reported Ki value of 3.25 nM. It is important to note the discrepancy in the position of the fluorine atom on the phenyl ring (4-position in FGIN-1-27 versus the 2-position in the subject compound). FGIN-1-27 acts as a TSPO agonist and has been shown to stimulate endogenous testosterone (B1683101) production, which in turn can decrease priapism in animal models of sickle cell disease. nih.gov Furthermore, FGIN-1-27 has demonstrated anti-anxiety and anti-panic effects in non-mammalian models, suggesting a functional conservation of TSPO in defensive behavior. doi.orgresearchgate.net These findings indicate that the fluorophenyl-indole scaffold is a promising framework for the development of potent TSPO ligands.

Table 8.2.1.2: TSPO Ligand Binding Affinity of FGIN-1-27

| Compound | Ki (nM) |

| FGIN-1-27 | 3.25 |

There is no scientific literature available that documents ligand binding studies of this compound with the A2B adenosine (B11128) receptor. Therefore, its affinity and potential modulatory effects on this receptor remain unknown.

Table 8.2.1.3: A2B Adenosine Receptor Binding for this compound

| Parameter | Value |

| Binding Affinity (Ki) | No data available |

| Functional Activity | Not determined |

Mechanistic Studies of Cellular Pathway Modulations

The indole nucleus, particularly when substituted with aryl groups, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.net The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's electronic properties, metabolic stability, and binding affinity to target proteins.

Interaction with Specific Cellular Signaling Pathways (e.g., NF-κB, Nrf2)

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govnih.gov Dysregulation of this pathway is a hallmark of many chronic diseases, including cancer and inflammatory disorders. nih.govclinicaleducation.org Indole derivatives have been shown to inhibit the NF-κB signaling cascade. nih.gov The proposed mechanism often involves the inhibition of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.gov This action retains the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes. While direct evidence for this compound is lacking, its structural similarity to other NF-κB inhibiting indole compounds suggests it may operate through a similar mechanism.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. frontiersin.orgnih.govnih.gov Activation of the Nrf2 pathway is a promising strategy for chemoprevention and the treatment of diseases associated with oxidative stress. nih.gov The mechanism of Nrf2 activation often involves the modification of cysteine residues on its cytosolic repressor protein, Keap1, leading to the dissociation of the Nrf2-Keap1 complex. nih.gov This allows Nrf2 to translocate to the nucleus and activate the transcription of its target genes. frontiersin.orgnih.gov Certain indole-containing compounds have been identified as activators of the Nrf2 pathway. The electrophilic nature of the indole scaffold, potentially enhanced by the fluorine substitution, could facilitate interaction with the cysteine-rich Keap1, thereby promoting Nrf2 activation.

Investigation of Anti-Proliferative Mechanisms in Cellular Models

Indole derivatives have demonstrated significant anti-proliferative activity in various cancer cell lines. nih.govnih.gov The mechanisms underlying this activity are often multi-faceted and can include:

Cell Cycle Arrest: Many indole-based compounds have been shown to induce cell cycle arrest at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells. nih.gov

Induction of Apoptosis: The ability to trigger programmed cell death, or apoptosis, is a key characteristic of many anticancer agents. Indole derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov

Inhibition of Kinases: Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. The indole scaffold is a common feature in many kinase inhibitors. nih.gov

While specific data for this compound is not available, the anti-proliferative potential of the broader fluorophenyl-indole class is an active area of research.

Target Identification in Antiviral Research (e.g., Hepatitis C Virus)

The Hepatitis C Virus (HCV) is a major global health concern, and the development of effective direct-acting antivirals (DAAs) has been a significant focus of research. nih.govnih.govmdpi.com Indole-based compounds have emerged as promising scaffolds for the development of novel anti-HCV agents. nih.gov For instance, studies on 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have identified compounds with potent activity against HCV replication. nih.gov Although the precise target of many of these indole derivatives is yet to be fully elucidated, some have been shown to interfere with viral entry into the host cell. nih.gov Given the structural similarities, it is plausible that this compound could exhibit anti-HCV activity, though experimental validation is required.

Target Identification in Antiparasitic Research (e.g., Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. nih.govfrontiersin.org The search for new, effective, and less toxic drugs is a priority. Phenotypic screening of compound libraries has identified indole-containing molecules with significant activity against T. cruzi. nih.govresearchgate.net For example, a series of 1H-indole-2-carboxamides were identified as potent inhibitors of the intracellular amastigote form of the parasite. nih.gov While the exact molecular target for many of these compounds remains to be definitively identified, some studies suggest that they may interfere with essential parasitic enzymes. The potential of this compound as an anti-trypanosomal agent warrants further investigation.

Broader Academic Context of the Indole Scaffold in Contemporary Medicinal Chemistry

Indole (B1671886) as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. ingentaconnect.com The indole nucleus perfectly embodies this definition, serving as a fundamental building block for a multitude of approved drugs and clinical trial candidates. rmit.edu.vnnih.gov Its widespread presence in nature, from the essential amino acid tryptophan to complex alkaloids like vincristine, underscores its evolutionary selection as a biocompatible and pharmacologically active core. nih.govnih.gov

The chemical versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. nih.gov This structural flexibility has been exploited by medicinal chemists to design potent and selective ligands for a wide range of receptors and enzymes. ingentaconnect.comresearchgate.net Consequently, indole derivatives have been successfully developed as anti-inflammatory agents, phosphodiesterase inhibitors, 5-hydroxytryptamine (serotonin) receptor agonists and antagonists, and cannabinoid receptor agonists, among others. nih.goveurekaselect.com The ability of the indole scaffold to be recognized by a conserved binding pocket in many G-protein coupled receptors (GPCRs) further explains its frequent appearance in drugs targeting this important receptor class. nih.goveurekaselect.com

Mimicry of Endogenous Biomolecules by Indole-Based Structures

A key factor contributing to the biological activity of indole-containing compounds is their structural resemblance to endogenous biomolecules. The most prominent example is the essential amino acid tryptophan, which contains an indole ring. nih.gov Tryptophan serves as a precursor for the biosynthesis of several crucial molecules, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin. nih.govnih.gov

This inherent biocompatibility allows indole-based drugs to interact with biological systems in a more natural manner, potentially leading to improved efficacy and reduced off-target effects. For instance, the structural similarity of many indole derivatives to serotonin has led to the development of highly successful drugs for treating migraine, such as sumatriptan, and for managing nausea and vomiting associated with chemotherapy, like ondansetron. nih.gov Furthermore, the indole nucleus is a key component of plant hormones known as auxins, such as indole-3-acetic acid, highlighting its fundamental role in biological signaling across different kingdoms of life. nih.gov

Versatility of the Indole Nucleus for Diverse Therapeutic Area Research

The structural and electronic properties of the indole nucleus make it a highly versatile scaffold for the development of therapeutics targeting a wide array of diseases. mdpi.comnih.gov The ability to modify the indole core at multiple positions allows for the creation of large and diverse chemical libraries for high-throughput screening. nih.gov This has led to the discovery of indole derivatives with a broad spectrum of pharmacological activities.

Table 1: Therapeutic Applications of Indole Derivatives

| Therapeutic Area | Examples of Indole-Based Compounds and their Mechanisms |

| Anticancer | Vincristine and Vinblastine (inhibit tubulin polymerization) nih.govmdpi.com, Sunitinib (tyrosine kinase inhibitor) nih.gov |

| Anti-inflammatory | Indomethacin (inhibits cyclooxygenase (COX) enzymes) nih.govimpactfactor.org |

| Antimicrobial | Indolicidin (disrupts bacterial membranes) mdpi.com |

| Antiviral | Various indole analogs demonstrate inhibitory effects on viral replication mechanisms. biosynth.com |

| Neurodegenerative Diseases | Development of compounds targeting pathways involved in Alzheimer's and Parkinson's diseases. nih.govnih.gov |

| Metabolic Disorders | Promising therapeutic options for conditions like diabetes. nih.govnih.gov |

The research into indole derivatives spans numerous therapeutic fields, including oncology, infectious diseases, inflammation, and central nervous system disorders. mdpi.comnih.gov In cancer therapy, indole-based compounds have shown efficacy by targeting various biological pathways, including tubulin polymerization and protein kinases. mdpi.com Similarly, in the realm of infectious diseases, indole derivatives have emerged as promising antimicrobial agents, with some capable of combating drug-resistant bacteria. mdpi.com

Future Directions for Research on Substituted Indole Derivatives

The future of research on substituted indole derivatives remains bright, with several exciting avenues for exploration. researchgate.netnih.gov Advances in synthetic methodologies, including green chemistry approaches, are enabling the more efficient and environmentally friendly production of novel indole-based compounds. researchgate.net The development of metal-free and C-H functionalization reactions is further expanding the accessible chemical space for indole derivatives. researchgate.net

A significant focus of future research will be the design of multi-target ligands, where a single indole-based molecule can modulate multiple biological targets involved in a complex disease. purkh.com This approach holds promise for the treatment of multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com Furthermore, the integration of selenium and other heteroatoms into the indole scaffold is a promising strategy for generating novel bioactive compounds with potential applications as enzyme inhibitors and antitumor agents. researchgate.net The continued exploration of structure-activity relationships (SAR) will be crucial for the rational design of next-generation indole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Q & A

Q. What are the most effective synthetic routes for 7-(2-fluorophenyl)-1H-indole, and how can reaction yields be optimized?

The synthesis of fluorophenyl-substituted indoles often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium(0)) with arylboronic acids or esters can introduce the 2-fluorophenyl group. A typical procedure involves reacting 7-bromo-1H-indole with 2-fluorophenylboronic acid in the presence of a base (e.g., K₃PO₄) and solvent mixtures (e.g., ethanol/water). Yields range from 33% to 64%, depending on substituent steric effects and purification methods (e.g., flash column chromatography with ethyl acetate/hexane gradients) . Optimization strategies include adjusting catalyst loading (5–10 mol%), reaction duration (12–168 hours), and temperature (room temperature to reflux) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : Aromatic protons typically appear at δ 7.60–6.80 ppm, with splitting patterns reflecting substituent positions. The indole NH proton is often broad (δ 8.41–8.48 ppm) .

- ¹⁹F NMR : Fluorine signals appear between δ -110 to -120 ppm, depending on electronic environment .

- HRMS : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., C₁₄H₁₀FN: 227.0851 g/mol). Thin-layer chromatography (TLC) with UV visualization ensures purity .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogous indoles (e.g., 1-(7-amino-5-fluoro-indolin-1-yl)ethanone) are classified with "no known hazards" under OSHA standards. General precautions include:

- Using personal protective equipment (gloves, lab coat, goggles).

- Working in a fume hood to avoid inhalation of fine powders.

- Storing the compound in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination. Challenges include obtaining high-quality crystals via vapor diffusion or slow evaporation. Fluorine atoms, with high electron density, produce strong scattering signals, aiding in positional refinement. Twinning or disordered solvent molecules may require advanced SHELXE protocols for resolution .

Q. How does the 2-fluorophenyl substituent influence the electronic properties and reactivity of the indole core?

The fluorine atom’s electronegativity induces electron-withdrawing effects, directing electrophilic substitutions (e.g., nitration, halogenation) to the indole’s 4- and 6-positions. Density functional theory (DFT) calculations can predict charge distribution, while cyclic voltammetry reveals redox potentials. These properties are pivotal in medicinal chemistry for tuning binding affinity to biological targets (e.g., tubulin or kinase enzymes) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives?

SAR studies involve systematic substitution at the indole’s 3-, 5-, and 6-positions with groups like methoxy, thiophene, or furan. Biological assays (e.g., cytotoxicity, enzyme inhibition) are paired with computational docking (AutoDock, Schrödinger) to correlate substituent effects with activity. For example, 3-((3,4,5-trimethoxyphenyl)thio) derivatives show enhanced antiproliferative activity due to improved hydrophobic interactions .

Q. How can researchers address contradictions in spectroscopic data during characterization?

Discrepancies in NMR chemical shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. For example, NH proton signals broaden in DMSO due to hydrogen bonding. To resolve ambiguities:

Q. What advanced synthetic methodologies (e.g., enantioselective catalysis) are applicable to fluorophenyl-indole systems?

Chiral sulfoxonium ylides and transition-metal catalysts (e.g., Rh(II) complexes) enable enantioselective indole functionalization. For example, α-carbonyl sulfoxonium ylides undergo [2,3]-sigmatropic rearrangements with indoles to form quaternary stereocenters. Reaction optimization involves screening chiral ligands (e.g., SPRIX) and solvents (toluene/CH₂Cl₂) to achieve >90% enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.